molecular formula C9H19Cl B1625973 2-Chloro-2-methyloctane CAS No. 928-60-9

2-Chloro-2-methyloctane

Cat. No.: B1625973
CAS No.: 928-60-9
M. Wt: 162.7 g/mol
InChI Key: LOMDZDDDFXCCQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-2-methyloctane is a useful research compound. Its molecular formula is C9H19Cl and its molecular weight is 162.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

928-60-9

Molecular Formula

C9H19Cl

Molecular Weight

162.7 g/mol

IUPAC Name

2-chloro-2-methyloctane

InChI

InChI=1S/C9H19Cl/c1-4-5-6-7-8-9(2,3)10/h4-8H2,1-3H3

InChI Key

LOMDZDDDFXCCQF-UHFFFAOYSA-N

SMILES

CCCCCCC(C)(C)Cl

Canonical SMILES

CCCCCCC(C)(C)Cl

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

Intermediate in Chemical Reactions
2-Chloro-2-methyloctane is primarily utilized as an intermediate in the synthesis of other organic compounds. It can undergo both nucleophilic substitution (SN1 and SN2) and elimination reactions (E2), which are crucial for forming ethers, alcohols, and alkenes. The choice of reaction pathway often depends on the reaction conditions, such as the nature of the solvent and the presence of bases or nucleophiles.

Table 1: Reaction Pathways of this compound

Reaction TypeMechanismProduct(s)
SubstitutionSN1Ether (e.g., 2-Methoxy-2-methyloctane)
SubstitutionSN2Alcohols or other derivatives
EliminationE2Alkene (e.g., 2-Methyloct-2-ene)

Catalytic Studies

Model Compound for Catalysis
In catalytic studies, this compound serves as a model compound to explore reaction mechanisms. Its well-defined reactivity allows researchers to investigate how various catalysts affect reaction rates and pathways. This application is particularly relevant in the development of new catalytic processes that could improve efficiency in chemical manufacturing.

Petrochemical Industry

Additive in Fuel Processes
In the petrochemical sector, this compound is used as an additive to enhance specific properties of fuels and lubricants. Its presence can improve combustion characteristics and stability, which are critical for optimizing engine performance.

Medicinal Chemistry

Chlorinated Compounds in Drug Discovery
The chlorine atom in this compound can significantly influence the biological activity of compounds. Chlorinated motifs are prevalent in pharmaceuticals due to their ability to enhance potency and selectivity against biological targets. For instance, compounds with similar chloroalkane structures have shown improved activity against various diseases, including cancer and malaria .

Case Study: Anticancer Activity
Research has demonstrated that chlorinated derivatives can lead to substantial improvements in anticancer activity. For example, modifications to existing drug scaffolds by incorporating chlorine atoms have resulted in enhanced potency against specific cancer cell lines, showcasing the "magic chloro effect" where small structural changes lead to significant biological outcomes .

Safety and Toxicity Considerations

While this compound is useful in various applications, it is essential to consider its toxicity profile. Exposure can lead to respiratory irritation and skin sensitization; thus, proper handling protocols should be established when working with this compound.

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via protonation of the alkene to form a carbocation intermediate at the more substituted carbon, followed by nucleophilic attack by chloride ions. For 2-methyl-1-octene, this results in exclusive formation of the tertiary chloride due to the stability of the carbocation intermediate.

Example Protocol

  • Reactants : 2-methyl-1-octene (1.0 mol), concentrated HCl (3.0 mol), ZnCl₂ (0.1 mol)
  • Conditions : Stirred at 25–30°C for 6–8 hours under anhydrous conditions
  • Workup : Neutralization with aqueous sodium bicarbonate, extraction with dichloromethane, and distillation (boiling point: 186.6°C)
  • Yield : 72–79%

Nucleophilic Substitution of Tertiary Alcohols

The reaction of 2-methyloctan-2-ol with HCl or Lucas reagent (HCl/ZnCl₂) is a cornerstone method for synthesizing this compound. This approach exploits the high reactivity of tertiary alcohols toward SN1 mechanisms under acidic conditions.

Reaction Equation

$$ \text{2-methyloctan-2-ol} + \text{HCl} \xrightarrow{\text{ZnCl}2} \text{this compound} + \text{H}2\text{O} $$

Typical Procedure

  • Reactants : 2-methyloctan-2-ol (1.0 mol), concentrated HCl (5.0 mol), ZnCl₂ (0.2 mol)
  • Conditions : Reflux at 60°C for 3–4 hours
  • Workup : Layer separation, washing with water, drying over MgSO₄, and fractional distillation
  • Yield : 68–85%

Key Considerations

  • Reagent Purity : Anhydrous ZnCl₂ is critical to prevent hydrolysis of the chloroalkane.
  • Side Reactions : Prolonged heating may induce elimination, forming 2-methyl-1-octene, but tertiary alcohols exhibit lower elimination propensity compared to secondary analogs.

Alternative Synthetic Routes

Chlorination of 2-Methyloctane

Free-radical chlorination of 2-methyloctane using chlorine gas (Cl₂) under UV light yields a mixture of chloroalkanes. However, this method lacks selectivity, producing multiple structural isomers and requiring rigorous chromatographic separation.

Reported Data

  • Conditions : Cl₂ gas, UV irradiation, 80°C
  • Yield : <20% (this compound)
  • Drawback : Low regioselectivity limits practical utility.

Alkyl Halide Exchange

Metathesis reactions, such as the treatment of 2-methyloctyl bromide with lithium chloride (LiCl) in acetone, offer a halogen-exchange pathway. While feasible, this method is less economical due to the high cost of bromide precursors.

$$ \text{2-methyloctyl bromide} + \text{LiCl} \rightarrow \text{this compound} + \text{LiBr} $$

Yield : 50–60% after 12-hour reflux

Industrial and Laboratory Optimization

Catalytic Enhancements

Recent studies demonstrate that replacing ZnCl₂ with acidic ionic liquids (e.g., 1-butyl-3-methylimidazolium hydrogen sulfate) improves reaction rates and yields (up to 88%) while enabling catalyst recycling.

Solvent Effects

  • Polar Solvents : Dichloromethane and chloroform enhance ion pair separation, accelerating SN1 mechanisms.
  • Nonpolar Solvents : Hexane or toluene reduce side reactions but slow reaction kinetics.

Comparative Analysis of Methods

Method Reactants Conditions Yield Advantages Limitations
Hydrochlorination 2-methyl-1-octene, HCl ZnCl₂, 25–30°C 72–79% High regioselectivity Requires pure alkene feedstock
Alcohol substitution 2-methyloctan-2-ol, HCl ZnCl₂, reflux 68–85% High yield, simple setup Sensitive to moisture
Free-radical chlorination 2-methyloctane, Cl₂ UV light, 80°C <20% Uses alkane feedstock Low selectivity, multiple byproducts
Halogen exchange 2-methyloctyl bromide, LiCl Acetone, reflux 50–60% Halogen specificity Expensive bromide reagents

Q & A

Q. How can researchers design kinetic studies to assess thermal stability of this compound?

  • Methodological Answer :
  • Perform thermogravimetric analysis (TGA) to monitor decomposition temperatures.
  • Use Arrhenius plots to calculate activation energy for degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.